molecular formula C17H34O3 B107707 Avocadene CAS No. 83797-45-9

Avocadene

Cat. No. B107707
CAS RN: 83797-45-9
M. Wt: 286.4 g/mol
InChI Key: DFEHQWFIOMAGBM-UHFFFAOYSA-N
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Description

Avocadene is a long-chain fatty alcohol . It is a metabolic modulator that selectively induces apoptosis of leukemia stem cells and reverses pathologies associated with diet-induced obesity .


Synthesis Analysis

The de novo asymmetric synthesis of all possible stereoisomers of avocadene is described. The stereodivergent synthesis of the 12 congeners is accomplished in 4–6 steps from an achiral acylpyruvate derivative, which, in turn, is prepared in five steps .


Molecular Structure Analysis

Avocadene is a terminally unsaturated, 17-carbon long acetogenin found almost exclusively in avocados . Specific structural features such as the terminal triple bond, odd number of carbons, and stereochemistry are shown to be critical to its ability to suppress mitochondrial fatty acid oxidation .


Chemical Reactions Analysis

Avocadene, along with avocadyne, are incorporated into self-emulsifying drug delivery systems (SEDDS) that rely on molecular self-assembly to form fine, transparent, oil-in-water (O/W) microemulsions as small as 20 nanometers in diameter .


Physical And Chemical Properties Analysis

Avocadene has a molecular weight of 286.4 g/mol . It has 3 hydrogen bond donors and acceptors, and 15 rotatable bonds .

Scientific Research Applications

Avocadene in Drug Delivery Systems

Avocadene, derived from the avocado seed, has been explored for its potential in self-emulsifying drug delivery systems (SEDDS). These systems, which form oil-in-water microemulsions, can significantly improve the potency and bioactivity of drugs like naproxen and curcumin, particularly against acute myeloid leukemia cell lines (Ahmed et al., 2020).

Analytical Methods for Avocadene

Research has developed a sensitive LC-MS method for quantifying avocadene in avocado seed and pulp. This method is crucial for accurately assessing the presence and concentration of avocadene in various avocado-based products and for further research on its applications (Ahmed et al., 2018).

Antimycobacterial Properties

Avocadene has been identified as a component of compounds isolated from unripe avocado pulp, showing antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential therapeutic applications in treating tuberculosis (Lu et al., 2012).

Fatty Acid Oxidation Inhibition

Studies have shown that avocadene, as part of Avocatin-B (Avo-B), can selectively eliminate leukemia cells by suppressing fatty acid oxidation, while sparing healthy blood cells. This indicates its potential as a cancer therapy, especially for leukemia (Tcheng et al., 2021).

Stability in Food Processing

Avocadene's stability under common food processing conditions, such as heat and high hydrostatic pressure, has been examined. This research is vital for understanding how avocadene can be incorporated into food products without losing its bioactivity, particularly its antimicrobial properties (Pacheco et al., 2017).

Potential in Skin Treatments

Research into the use of avocadene in skin treatments has shown its effectiveness in reducing pain and inflammation associated with UVB-induced skin injury. This suggests its potential for use in products aimed at treating sunburn and related skin conditions (Deuschle et al., 2019).

Future Directions

Avocadene has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties . Future studies may focus on testing and developing the most active Avocadene constituent .

properties

IUPAC Name

heptadec-16-ene-1,2,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16(19)14-17(20)15-18/h2,16-20H,1,3-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEHQWFIOMAGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCC(CC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003849
Record name Heptadec-16-ene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Avocadene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Avocadene

CAS RN

83797-45-9
Record name 16-Heptadecene-1,2,4-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83797-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 16-Heptadecene-1,2,4-triol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083797459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptadec-16-ene-1,2,4-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Avocadene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C
Record name Avocadene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031042
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
DG Rodríguez-Sánchez, A Pacheco, R Villarreal-Lara… - Molecules, 2019 - mdpi.com
… (AcO-avocadene (2)), previously characterized by NMR [4]. AcO-avocadene and AcO-… of AcO-avocadyne (0) and AcO-avocadene (2) presented the same fragment ions at lower …
Number of citations: 18 www.mdpi.com
VLS Cunha, X Liu, TL Lowary… - The Journal of Organic …, 2019 - ACS Publications
The de novo asymmetric synthesis of all possible stereoisomers of two polyketide natural products, avocadyne, avocadene, and the saturated variant avocadane, is described. The …
Number of citations: 12 pubs.acs.org
M Tcheng, MD Minden… - Journal of Food …, 2022 - Wiley Online Library
Avocatin‐B (Avo‐B), an avocado‐derived 1:1 mixture of the polyhydroxylated alcohols avocadyne (AYNE) and avocadene, eliminated leukemia cells by suppressing fatty acid oxidation …
Number of citations: 5 onlinelibrary.wiley.com
M Tcheng, N Ahmed, PA Spagnuolo - Studies in Natural Products …, 2023 - Elsevier
… Avo-B consists of a 1:1 mixture of two 17-carbon long fatty alcohols, avocadene and … with a double or triple bond present for avocadene or avocadyne, respectively. Abnormally high …
Number of citations: 0 www.sciencedirect.com
N Ahmed, RW Smith, JJA Henao, KD Stark… - Journal of natural …, 2018 - ACS Publications
… Herein, we report a sensitive LC-MS method for the quantitation of avocadene and avocadyne in avocado seed and pulp. The method has a reliable and linear response range of 0.1–…
Number of citations: 26 pubs.acs.org
C Salinas‐Salazar, C Hernández‐Brenes… - Journal of Food …, 2017 - Wiley Online Library
High standards regarding Listeria monocytogenes control and consumer demands for food products without synthetic additives represent a challenge to food industry. We determined …
Number of citations: 45 ift.onlinelibrary.wiley.com
A Pacheco, DG Rodríguez‐Sánchez… - … journal of food …, 2017 - Wiley Online Library
… Structurally, the presence of a second OH group at C-4 in the aliphatic chain of AcO-avocadene (2) compared to a trans-enone group in persenones (Table S1) could confer the former …
Number of citations: 17 ifst.onlinelibrary.wiley.com
N Ahmed, B Kermanshahi, SM Ghazani, K Tait… - Scientific Reports, 2020 - nature.com
… The WAXS patterns for avocadene and mixtures of avocadene and avocadyne were very similar, suggesting that the long hydrocarbon chains of the fatty alcohols pack laterally in …
Number of citations: 16 www.nature.com
MRLM Louis, VP Rani, P Krishnan, AD Reegan… - Applied Biochemistry …, 2023 - Springer
… In this communication, we report the mosquito larvicidal activity of avocadene (1), avocadyne (2) and avocadenol-A (3) (Fig. 1) isolated from the methanolic extract of the unripe fruit peel …
Number of citations: 4 link.springer.com
N Ahmed, R Smith, JJA Henao, KD Stark… - academic.oup.com
… This work demonstrates that avocadene and avocadyne are found in appreciable quantities in pulp and seeds of Hass avocados, the most cultivated and widely consumed variety of …
Number of citations: 3 academic.oup.com

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